Desotamide

描述

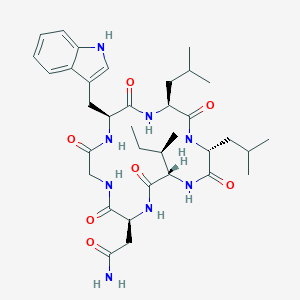

脱酰胺属于脱酰胺类抗生素,该类抗生素是非核糖体肽类抗生素。 这些化合物是环肽,大小在六到十个氨基酸之间 。 脱酰胺及其相关化合物因其强大的抗菌特性和独特的生物合成途径而备受关注 .

准备方法

化学反应分析

反应类型: 脱酰胺经历各种化学反应,包括氧化、还原和取代反应 。 这些反应对于修饰脱酰胺的结构以增强其抗菌活性至关重要。

常用试剂和条件: 脱酰胺化学反应中常用的试剂包括氧化剂、还原剂和亲核试剂 。 这些反应通常在受控条件下进行,以确保实现所需的修饰。

形成的主要产物: 脱酰胺化学反应形成的主要产物包括具有改善抗菌活性的类似物 。 这些类似物是通过在环肽结构中替换特定的氨基酸残基而合成的 .

科学研究应用

Antibacterial Activity

Desotamide exhibits notable antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant strains. Recent studies have highlighted the efficacy of this compound and its analogues in overcoming bacterial resistance:

- This compound A and its derivatives (e.g., desotamides A4 and A6) have shown a 2-4 fold increase in antibacterial activity compared to the original compound, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 μg/mL against MRSA and other pathogens such as Streptococcus pneumoniae and Bacillus subtilis .

- The structure-activity relationship (SAR) studies indicate that modifications to the peptide structure significantly enhance its antibacterial properties. For instance, substitutions at specific amino acid positions have been linked to improved activity against resistant bacterial strains .

Potential for Drug Development

This compound's unique structure and mechanism of action make it a promising candidate for further pharmaceutical development:

- Non-cytotoxicity : Desotamides have been shown to be non-cytotoxic to mammalian cell lines at concentrations exceeding 30 μM, indicating a selective toxicity towards bacterial cells . This selectivity is crucial for developing antibiotics that minimize adverse effects on human cells.

- Broad-spectrum activity : The ability of desotamides to target multiple Gram-positive bacteria positions them as versatile agents in antibiotic therapy, particularly in an era where antibiotic resistance is a growing concern .

Case Studies and Research Findings

Several studies have documented the antibacterial efficacy of this compound and its derivatives:

作用机制

相似化合物的比较

生物活性

Desotamide is a cyclohexapeptide antibiotic produced by the marine-derived bacterium Streptomyces scopuliridis SCSIO ZJ46. This compound has garnered significant attention due to its potent antibacterial properties, particularly against drug-resistant strains of bacteria. This article explores the biological activity of this compound, focusing on its antibacterial efficacy, structure-activity relationships (SAR), and potential applications in combating antibiotic resistance.

Antibacterial Efficacy

This compound demonstrates notable antibacterial activity against various Gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus epidermidis (MRSE). The minimum inhibitory concentration (MIC) values for this compound against these pathogens range from 8 to 32 μg/mL, indicating its effectiveness, especially against MRSA, a prevalent clinical pathogen resistant to many antibiotics .

Table 1: Antibacterial Activity of this compound and Its Analogues

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound A | S. pneumoniae | 16 |

| S. aureus | 8 | |

| MRSE | 32 | |

| This compound A4 | S. pneumoniae | 8 |

| S. aureus | 8 | |

| MRSA | 16 | |

| This compound A6 | S. pneumoniae | 16 |

| S. aureus | 8 | |

| MRSA | 16 |

Structure-Activity Relationship (SAR)

The SAR studies of this compound have revealed that specific amino acid residues significantly influence its antibacterial activity. Notably, modifications at positions II and VI of the peptide chain enhance the antibacterial properties of this compound analogues. For instance, desotamides A4 and A6 exhibited a 2-4 fold increase in activity compared to the original this compound A when l-allo-Ile at position II was substituted with l-Ile and Gly at position VI was replaced by d-Lys or d-Arg .

Key Findings from SAR Studies:

- Position II : Substitution with l-Ile enhances activity.

- Position VI : Replacing Gly with d-Lys or d-Arg significantly boosts antibacterial efficacy.

- Trp Residue : The presence of tryptophan at position V is essential for maintaining bioactivity.

Although the precise mechanism by which this compound exerts its antibacterial effects remains to be fully elucidated, it is hypothesized that it disrupts bacterial cell wall synthesis or interferes with protein synthesis pathways. This disruption is critical in combating bacterial infections, particularly those caused by resistant strains .

Case Studies

Recent research has highlighted the potential of this compound and its analogues as promising candidates for new antibiotic therapies:

-

Study on this compound A4 and A6 :

- Conducted by researchers at the University of Queensland, this study synthesized multiple analogues of this compound and evaluated their antibacterial activities against a panel of pathogens.

- Results indicated that modifications led to significant enhancements in antibacterial potency, particularly against MRSA .

- Exploration of Biosynthetic Pathways :

属性

IUPAC Name |

2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)/t20-,24+,25-,26+,27+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGXNPVJAKBNOK-DTWKRICWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941214 | |

| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194660-14-5 | |

| Record name | Desotamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194660145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。